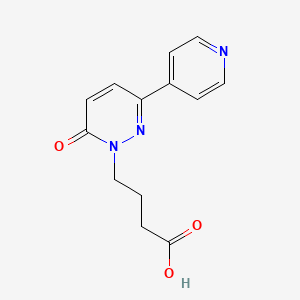

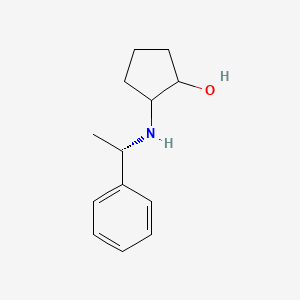

2-(((S)-1-Phenylethyl)amino)cyclopentanol

Übersicht

Beschreibung

“2-amino cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It’s a unique chemical provided to early discovery researchers .

Synthesis Analysis

Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis

The molecular weight of “2-amino cyclopentanol” is 101.15 . The SMILES string is NC1CCCC1O and the InChI key is JFFOUICIRBXFRC-UHFFFAOYSA-N .Chemical Reactions Analysis

The addition-esterification reaction and transesterification reaction were both exothermic, and the free energy changes increased with a rise in temperature . This indicates that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis

The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-(((S)-1-Phenylethyl)amino)cyclopentanol: ist ein wertvoller chiraler Baustein in der organischen Synthese. Seine Struktur ist vielseitig für die Konstruktion komplexer Moleküle aufgrund des Vorhandenseins einer Aminoalkohol-Einheit. Diese Verbindung kann zur Synthese einer Vielzahl enantiomerenreiner cyclischer Verbindungen verwendet werden, die für die Entwicklung neuer Pharmazeutika entscheidend sind. Der Cyclopentanol-Kern ist insbesondere ein häufiges Motiv in Naturstoffen und der pharmazeutischen Chemie .

Medizinische Chemie

In der medizinischen Chemie dient This compound als Vorläufer für die Synthese verschiedener pharmakologisch aktiver Moleküle. Seine Aminoalkoholstruktur ähnelt derjenigen, die in vielen bioaktiven Verbindungen gefunden wird, einschließlich Betablockern und Neurotransmitteranaloga. Dies macht es zu einem Kandidaten für die Entwicklung neuer Medikamente mit potenzieller ZNS-Aktivität oder kardiovaskulären Wirkungen .

Landwirtschaft

Die Derivate der Verbindung könnten auf ihre potenzielle Verwendung in der Landwirtschaft untersucht werden, insbesondere als Teil neuartiger agrochemischer Formulierungen. Die strukturelle Analogie zu natürlichen Pflanzenhormonen lässt vermuten, dass sie zur Synthese von Wachstumsregulatoren oder Herbiziden mit spezifischen Wirkmechanismen verwendet werden könnte .

Umweltwissenschaften

In den Umweltwissenschaften könnten This compound und seine Derivate auf ihre biologische Abbaubarkeit und ihre Auswirkungen auf die Umwelt untersucht werden. Das Verständnis seiner Abbauprodukte und ihrer Wechselwirkungen mit dem Ökosystem ist entscheidend für die Beurteilung der Umweltsicherheit von Chemikalien, die aus dieser Verbindung gewonnen werden .

Biochemie

Die Rolle dieser Verbindung in der Biochemie könnte aufgrund ihrer strukturellen Ähnlichkeit mit bioaktiven Molekülen signifikant sein. Sie könnte als Standard- oder Referenzverbindung in enzymatischen Studien verwendet werden, insbesondere bei solchen, die chirale Aminoalkohole betreffen. Ihre potenzielle Wechselwirkung mit Enzymen und Rezeptoren könnte Einblicke in die biochemischen Pfade ähnlicher natürlich vorkommender Verbindungen liefern .

Materialwissenschaften

Schließlich könnte This compound in den Materialwissenschaften zur Synthese neuer polymerer Materialien verwendet werden. Seine Einarbeitung in Polymere könnte Chiralität verleihen und die Eigenschaften des Materials verbessern, wie z. B. Festigkeit, Flexibilität und optische Aktivität, die in Anwendungen mit fortschrittlichen Materialien wünschenswert sind .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is structurally similar to cyclopentolate , an anticholinergic drug that primarily targets muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate blocks muscarinic receptors, inducing relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

Given its structural similarity to cyclopentolate, it may influence pathways related to the regulation of pupil size and lens shape

Result of Action

Based on its structural similarity to cyclopentolate, it may induce mydriasis and cycloplegia . These effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Biochemische Analyse

Biochemical Properties

2-(((S)-1-Phenylethyl)amino)cyclopentanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The compound’s interaction with cytochrome P450 can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how this compound can be used in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biological activity . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. These dosage effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound can be transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution . Additionally, binding proteins can affect the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, Golgi apparatus, or other organelles, where it exerts its biological effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-PKSQDBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

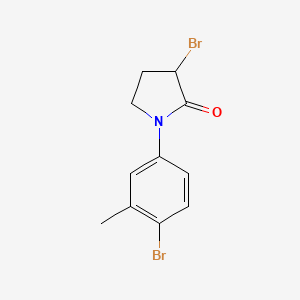

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

amine](/img/structure/B1454574.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)